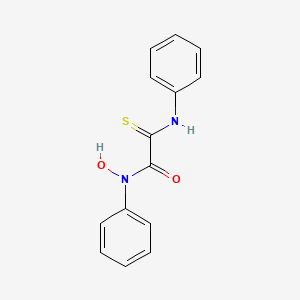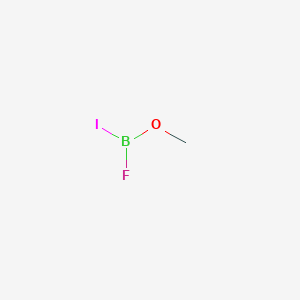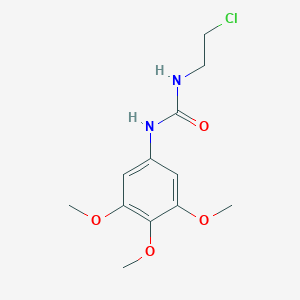
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a urea backbone with a 2-chloroethyl group and a 3,4,5-trimethoxyphenyl group attached to it. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 3,4,5-trimethoxyaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2-chloroethyl isocyanate by reacting 2-chloroethylamine with phosgene.
Step 2: Reaction of 3,4,5-trimethoxyaniline with 2-chloroethyl isocyanate in an appropriate solvent (e.g., dichloromethane) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ureas.
Oxidation: Formation of quinones.
Hydrolysis: Formation of amines and carbon dioxide.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is largely dependent on its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The trimethoxyphenyl group may also interact with specific molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-phenylurea: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea: Contains a single methoxy group, leading to variations in biological activity.
1-(2-Chloroethyl)-3-(3,4-dimethoxyphenyl)urea: Has two methoxy groups, which may affect its chemical behavior and applications.
Uniqueness
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
33021-68-0 |
|---|---|
Formule moléculaire |
C12H17ClN2O4 |
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C12H17ClN2O4/c1-17-9-6-8(15-12(16)14-5-4-13)7-10(18-2)11(9)19-3/h6-7H,4-5H2,1-3H3,(H2,14,15,16) |
Clé InChI |
RVSXAKGVAATORR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)
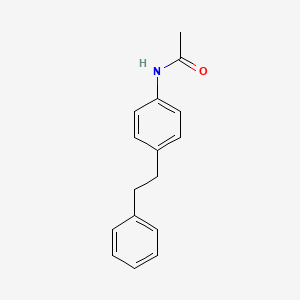
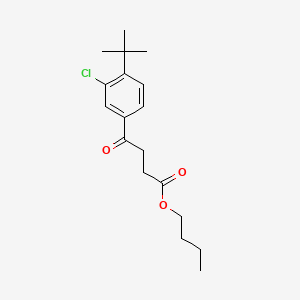
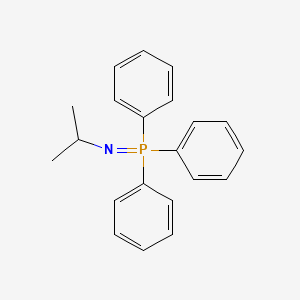
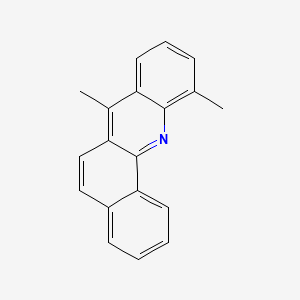
![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)
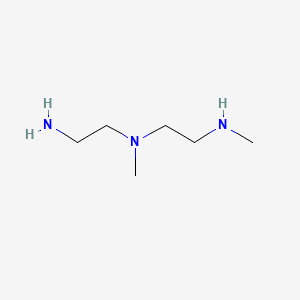
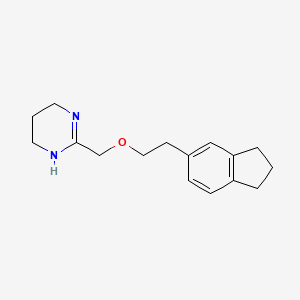
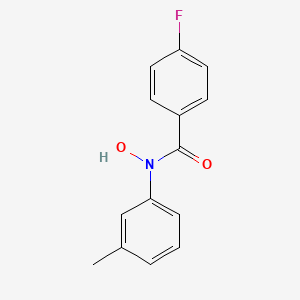
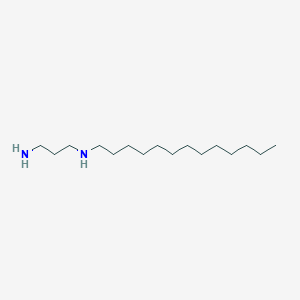
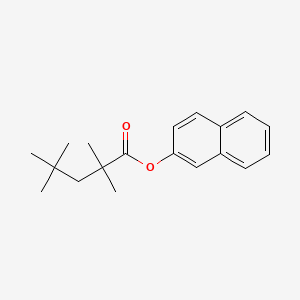
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
